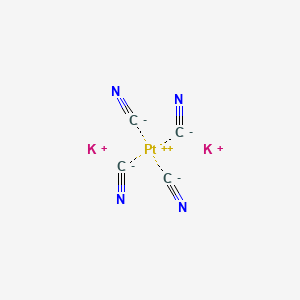
4-(N,N-Dimethylamino)benzenediazonium chloride
Overview
Description
4-(N,N-Dimethylamino)benzenediazonium chloride, also known as DIAZONIUMCHLORIDE or 4-N,N-DIMETHYLAMINOBENZENE, is a chemical compound with the molecular formula C8H10ClN3 . Its molecular weight is 183.6381 .
Synthesis Analysis
The synthesis of diazonium salts involves the treatment of an aromatic amine with nitrous acid (or sodium nitrite, which is converted to nitrous acid in the presence of acid) in the presence of a strong acid like HCl . This results in the loss of H2O and the formation of a new N-N triple bond, creating a diazonium ion .Molecular Structure Analysis
The molecular structure of 4-(N,N-Dimethylamino)benzenediazonium chloride consists of a benzene ring attached to a diazonium group (-N2+) and a chloride ion . The diazonium group is highly reactive, which makes this compound useful in various chemical reactions .Chemical Reactions Analysis
Diazonium ions, such as those present in 4-(N,N-Dimethylamino)benzenediazonium chloride, can undergo both substitution reactions and coupling reactions . In substitution reactions, the -N2+ group is replaced by another group, and nitrogen gas is released . For example, if you warm the benzenediazonium chloride solution, the diazonium ion reacts with the water in the solution and phenol is formed . In coupling reactions, the nitrogen in the diazonium ion is retained and used to make a bridge between two benzene rings .Physical And Chemical Properties Analysis
4-(N,N-Dimethylamino)benzenediazonium chloride is a colorless, crystalline solid . It is readily soluble in water and stable in cold water, but reacts with warm water . Its aqueous solutions are neutral to litmus and conduct electricity due to the presence of ions .Scientific Research Applications
Chemical Structure Analysis : Šimůnek et al. (2003) studied the azo coupling product of 4-dimethylaminopent-3-en-2-one and benzenediazonium-tetrafluoroborate, determining the structure using X-ray analysis and NMR spectra (Šimůnek, Bertolasi, Lyčka, & Macháček, 2003).
Cyclic Product Formation : Kolar and Schendzielorz (1985) explored the reaction of 4-trifluoromethyl-benzenediazonium chloride and methylamine-formaldehyde, yielding novel cyclic products (Kolar & Schendzielorz, 1985).
Benzoylation of Alcohols : Wolfe (1997) described a method for the formation and isolation of N-benzoyl-4-(dimethylamino)pyridinium chloride, used for benzoylation of secondary and tertiary alcohols (Wolfe, 1997).
Azodyes Formation : Becker et al. (1988) studied the coupling of quaternary 1,2,4-triazolium salts with p-N,N-dimethylamino-benzenediazonium salts for azodyes formation (Becker, Hoffmann, Gwan, & Knüpfer, 1988).
Reduction by Hydrogen Atoms : Daasbjerg and Sehested (2003) conducted a pulse radiolysis study on substituted benzenediazonium salts, including dimethylamino variants, in acidic aqueous solution (Daasbjerg & Sehested, 2003).
Kinetics of Azocoupling : Becker et al. (1991) investigated the kinetics of azocoupling between various triazolium salts and p-N,N-dimethylamino benzenediazonium tetrafluoroborate (Becker, Kurdi, Gwan, & Schütz, 1991).
Spin Coupling and Electronic Structure : Axenrod et al. (1988) used 15N-13C spin coupling to probe the electronic structure in benzenediazonium ions, including dimethylamino variants (Axenrod, Huang, Tufaro, Watnick, & Webb, 1988).
Photopolymerization for Bioactive Grafts : Gam-Derouich et al. (2012) described a novel methodology for grafting polymers via radical photopolymerization initiated on gold surfaces by aryl layers from diazonium salt precursors, specifically using 4-(dimethylamino)benzenediazonium salt (Gam-Derouich, Lamouri, Redeuilh, Decorse, Maurel, Carbonnier, Beyazıt, Yılmaz, Yagcı, & Chehimi, 2012).
Photometric Reagent for Selenium : Demeyere and Hoste (1962) investigated 4-dimethylamino-1,2-phenylenediamine as a photometric and qualitative reagent for selenium (Demeyere & Hoste, 1962).
Catalyst for Acylation of Alcohols : Liu et al. (2014) used 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, investigating its mechanism and substrate scope (Liu, Ma, Liu, & Wang, 2014).
properties
IUPAC Name |
4-(dimethylamino)benzenediazonium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N3.ClH/c1-11(2)8-5-3-7(10-9)4-6-8;/h3-6H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIAVEMREXZXAK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24564-52-1 (Parent) | |
| Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883290 | |
| Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-Dimethylamino)benzenediazonium chloride | |
CAS RN |
100-04-9 | |
| Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-dimethylamino)benzenediazonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)






